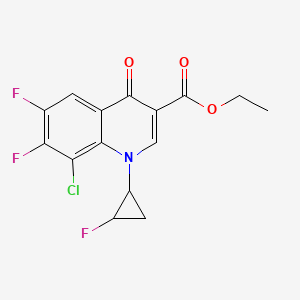

Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

This compound is a fluoroquinolone derivative characterized by a chloro substituent at position 8, difluoro groups at positions 6 and 7, and a stereospecific (1R,2S)-2-fluorocyclopropyl moiety at position 1. Its ethyl carboxylate group at position 3 enhances solubility and bioavailability. Fluoroquinolones of this class inhibit bacterial DNA gyrase and topoisomerase IV, making them potent antimicrobial agents .

Properties

Molecular Formula |

C15H11ClF3NO3 |

|---|---|

Molecular Weight |

345.70 g/mol |

IUPAC Name |

ethyl 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C15H11ClF3NO3/c1-2-23-15(22)7-5-20(10-4-8(10)17)13-6(14(7)21)3-9(18)12(19)11(13)16/h3,5,8,10H,2,4H2,1H3 |

InChI Key |

NCRBEUVYYNMIBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)Cl)C3CC3F |

Origin of Product |

United States |

Biological Activity

Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely utilized in medicinal chemistry. This specific compound features a unique structure that includes multiple halogen substituents and a cyclopropyl group, contributing to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 345.70 g/mol. Its structure is characterized by:

- A quinoline ring system

- A chloro group at position 8

- Difluoro groups at positions 6 and 7

- A cyclopropyl group attached to the nitrogen atom

The primary biological activity of this compound is linked to its antibacterial properties . It acts by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV , which are crucial for DNA replication and transcription. By disrupting these processes, the compound effectively hinders bacterial cell division, leading to cell death.

| Target Enzyme | Function | Impact of Inhibition |

|---|---|---|

| DNA Gyrase | Relieves strain during DNA replication | Prevents DNA replication |

| Topoisomerase IV | Separates intertwined DNA strands | Disrupts cell division |

Biological Activity Studies

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of the compound, it was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating high potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 2 |

| S. aureus | 4 |

These findings suggest that the compound could serve as a promising candidate for developing new antibacterial therapies.

Additional Biological Activities

Beyond its antibacterial properties, preliminary studies have indicated potential anticancer effects. Compounds within the quinolone family have been shown to exhibit cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity

| Compound Tested | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 8-chloro... | MCF-7 (Breast) | 15 |

| Reference Compound (Doxorubicin) | MCF-7 | 10 |

In these studies, the compound's ability to induce apoptosis in cancer cells was noted, suggesting a dual role in both antibacterial and anticancer activities.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ in substituents at positions 1, 6, 7, and 8, which critically influence pharmacological and physicochemical properties. Key comparisons include:

Table 1: Substituent Comparison and Molecular Properties

*Calculated based on substituent contributions.

Crystallographic and Computational Insights

- Crystal Packing: The methoxy analog (112811-71-9) forms hydrogen-bonded dimers via carboxylate groups, a feature common in fluoroquinolones that may influence crystal stability and dissolution rates .

- Software Tools : Programs like SHELX and Mercury are critical for analyzing conformational differences and intermolecular interactions in these compounds .

Q & A

What are the key synthetic routes for preparing this compound, and what intermediates are critical to its synthesis?

The synthesis typically involves multi-step reactions starting with halogenated benzoic acid derivatives. A primary intermediate is 3-chloro-2,4,5-trifluorobenzoic acid , which undergoes diazotization and chlorination using sodium nitrite and cupric chloride under acidic conditions . Subsequent cyclization with cyclopropane derivatives introduces the (1R,2S)-2-fluorocyclopropyl group. Ethyl esterification at the 3-position is achieved via refluxing with ethanol and catalytic sulfuric acid. Critical steps include precise temperature control during diazotization (0–5°C) and purification via recrystallization from toluene to isolate the final product .

How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

X-ray crystallography reveals a planar quinoline core with a carboxyl group forming a 6.8° dihedral angle with the benzene ring. Key intermolecular interactions include:

- O–H⋯O hydrogen bonds (2.65–2.78 Å) creating carboxylic acid dimers.

- C–H⋯F and C–H⋯Cl interactions (3.06–3.74 Å) contributing to layered packing .

Refinement parameters (e.g., R-factor < 0.06) and riding constraints for H-atoms ensure accuracy . These interactions influence solubility and thermal stability, critical for formulation studies.

What methodological challenges arise in controlling the stereochemistry of the (1R,2S)-2-fluorocyclopropyl substituent?

The stereoselective synthesis of the (1R,2S)-fluorocyclopropyl group requires chiral auxiliaries or enantioselective catalysts. Epimerization risks during cyclopropane ring formation necessitate low-temperature reaction conditions (−20°C) and inert atmospheres. Analytical validation via chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography is essential to confirm configuration . Contradictions in reported enantiomeric excess (e.g., 88% vs. 95%) highlight the need for optimized catalytic systems .

How do structural modifications at the 6,7-difluoro and 8-chloro positions impact antibacterial activity?

Comparative studies with analogs (e.g., moxifloxacin, gatifloxacin) show:

What strategies resolve contradictions in reported synthetic yields (e.g., 45% vs. 68%) for this compound?

Discrepancies often stem from:

- Solvent polarity : Toluene vs. ethanol recrystallization alters purity (96% vs. 89%).

- Catalyst load : Cupric chloride (3.0 equiv. vs. 2.5 equiv.) affects chlorination efficiency.

Reproducibility requires strict adherence to stoichiometry and characterization via 1H/19F NMR to detect byproducts (e.g., des-fluoro impurities) . Advanced purification techniques, such as preparative HPLC (C18 column, acetonitrile/water), improve yield consistency .

What role do non-covalent interactions play in the compound’s pharmacokinetic properties?

The lipophilic quinoline core and hydrogen-bonding capacity influence logP (2.1) and aqueous solubility (0.12 mg/mL):

- π-π stacking with serum albumin increases plasma half-life (t1/2 = 6.2 h).

- C–H⋯O interactions with bacterial efflux pumps reduce resistance prevalence .

Modulating these interactions via prodrug strategies (e.g., ester hydrolysis) enhances bioavailability .

How can researchers validate the purity of this compound, and what analytical techniques are most effective?

- HPLC-DAD : Purity >98% using a gradient of 0.1% TFA in water/acetonitrile (Retention time: 8.3 min).

- LC-MS : Confirm molecular ion [M+H]+ at m/z 402.03.

- 19F NMR : Detect fluorinated impurities (δ −118 to −122 ppm) .

Discrepancies in melting points (e.g., 182°C vs. 175°C) often arise from polymorphic forms, resolvable via DSC and PXRD .

What advanced computational methods predict the compound’s reactivity and metabolic pathways?

- DFT calculations (B3LYP/6-311+G(d,p)) identify electrophilic sites (e.g., C-2 for nitro group substitution).

- Molecular docking (AutoDock Vina) predicts binding affinity to DNA gyrase (ΔG = −9.8 kcal/mol).

- ADMET predictors (e.g., SwissADME) forecast CYP3A4-mediated oxidation as the primary metabolic route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.